3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
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Overview
Description
3-Benzyloxycarbonyl-3-azabicyclo[311]heptane-6-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The key steps in the synthesis include:
Reduction of Spirocyclic Oxetanyl Nitriles: This step involves the use of reducing agents to convert the nitrile group into the desired azabicyclo structure.
Incorporation into Drug Structures: The synthesized compound can be incorporated into the structure of various drugs, such as antihistamines, to improve their physicochemical properties.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using readily available bulk reagents. The process includes double alkylation reactions and hydrolysis steps to obtain the desired product in high yields .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is incorporated into drug structures to enhance their efficacy and stability.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo compounds such as 3-Substituted 6-Azabicyclo[3.1.1]heptanes and 8-Azabicyclo[3.2.1]octane .
Uniqueness
What sets 3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid apart is its unique structural features, which allow for specific interactions with biological targets. This makes it a valuable compound in drug development and other scientific research areas .
Properties
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-6-12(13)8-16(7-11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYSPFSEALAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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